molecular formula C15H8ClNO4 B118290 2-(4-Chlorophenyl)-3-nitrochromen-4-one CAS No. 143468-16-0

2-(4-Chlorophenyl)-3-nitrochromen-4-one

Cat. No. B118290
CAS RN: 143468-16-0
M. Wt: 301.68 g/mol
InChI Key: JZNPBEJSVAJBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-nitrochromen-4-one, also known as Nitrochrome, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that is sparingly soluble in water. Nitrochrome has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

2-(4-Chlorophenyl)-3-nitrochromen-4-one has been found to have several potential applications in scientific research. One of the main areas of research is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as an antiviral agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-nitrochromen-4-one is not fully understood. However, it is believed to act through several pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of antioxidants such as glutathione and superoxide dismutase (SOD). In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-3-nitrochromen-4-one in lab experiments is its potential as a versatile tool for studying various biological processes. This compound has been shown to have several potential applications in medicinal chemistry, agriculture, and material science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-3-nitrochromen-4-one. One area of research is in the development of new anti-inflammatory and anticancer drugs based on this compound. Another area of research is in the use of this compound as a tool for studying various biological processes. Additionally, research on the synthesis and modification of this compound could lead to the development of new materials with unique properties.

Synthesis Methods

2-(4-Chlorophenyl)-3-nitrochromen-4-one can be synthesized through several methods. One of the most common methods involves the reaction of 4-chlorophenacyl bromide with 3-nitrosalicylic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization.

properties

CAS RN

143468-16-0

Molecular Formula

C15H8ClNO4

Molecular Weight

301.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15-13(17(19)20)14(18)11-3-1-2-4-12(11)21-15/h1-8H

InChI Key

JZNPBEJSVAJBFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

synonyms

4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-3-nitro-(9CI)

Origin of Product

United States

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